molecular formula C7H16N4O2 B077953 Heptanedihydrazide CAS No. 13043-98-6

Heptanedihydrazide

Cat. No.: B077953
CAS No.: 13043-98-6
M. Wt: 188.23 g/mol
InChI Key: OXAGUPFRAIIDLT-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in water and has a melting point of approximately 182°C . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

The typical synthetic route involves the following steps :

    Reactants: Heptanedioic acid ester and hydrazine.

    Reaction Conditions: The reaction is carried out in methanol as a solvent, with the mixture being refluxed for about 6 hours.

    Product Isolation: After the reaction, the mixture is cooled, and the product is filtered and washed with methanol to obtain heptanedihydrazide as a white powder with a yield of approximately 88%.

Chemical Reactions Analysis

Heptanedihydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can react with aldehydes and ketones to form hydrazones.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and aldehydes or ketones for substitution reactions.

    Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and hydrazones

Mechanism of Action

The mechanism of action of heptanedihydrazide involves its ability to form stable hydrazone linkages with aldehydes and ketones. This reaction is facilitated by the presence of the hydrazide functional group, which can readily react with carbonyl compounds. The formation of hydrazone linkages is crucial in various applications, including drug delivery and bioconjugation, as it allows for the stable attachment of therapeutic agents to biomolecules .

Comparison with Similar Compounds

Heptanedihydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

heptanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAGUPFRAIIDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)NN)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301046
Record name Heptanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13043-98-6
Record name 13043-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140730
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMELIC ACID DIHYDRAZIDE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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